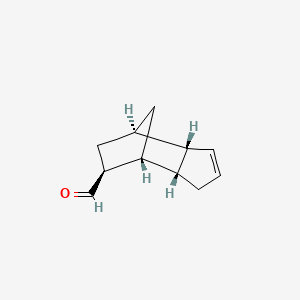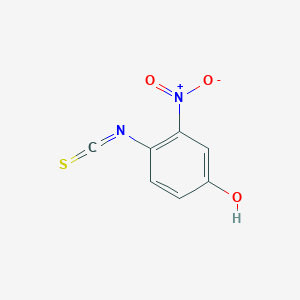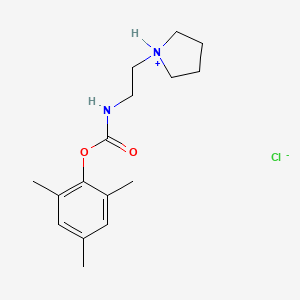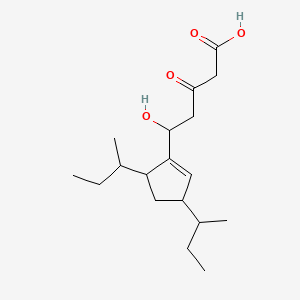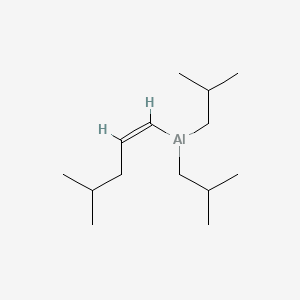
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of aluminium bonded to a (Z)-4-methylpent-1-enyl group and two isobutyl groups. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the 4-methylpent-1-enyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium typically involves the reaction of diisobutylaluminium hydride with (Z)-4-methylpent-1-enyl halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the aluminium hydride and to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Substitution: The aluminium center can participate in substitution reactions, where the isobutyl or 4-methylpent-1-enyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used in conjunction with this compound.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxides, while reduction can produce various reduced organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the reduction of functional groups.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its potential use as a precursor in the synthesis of pharmaceuticals is of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.
Wirkmechanismus
The mechanism by which (Z)-Diisobutyl(4-methylpent-1-enyl)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as reductions and substitutions. The (Z)-configuration of the 4-methylpent-1-enyl group influences the compound’s reactivity and selectivity in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutylaluminium hydride: A related compound used primarily as a reducing agent.
Triisobutylaluminium: Another organoaluminium compound with similar reactivity but different substituents.
(E)-Diisobutyl(4-methylpent-1-enyl)aluminium: The (E)-isomer of the compound, which has different geometric configuration and reactivity.
Uniqueness
(Z)-Diisobutyl(4-methylpent-1-enyl)aluminium is unique due to its specific (Z)-configuration, which imparts distinct reactivity and selectivity compared to its (E)-isomer and other related compounds. This uniqueness makes it valuable in applications where precise control over reaction outcomes is required.
Eigenschaften
CAS-Nummer |
56095-73-9 |
|---|---|
Molekularformel |
C14H29Al |
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
[(Z)-4-methylpent-1-enyl]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C6H11.2C4H9.Al/c1-4-5-6(2)3;2*1-4(2)3;/h1,4,6H,5H2,2-3H3;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
WPIPUXPRJZVKFN-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C/C=C\[Al](CC(C)C)CC(C)C |
Kanonische SMILES |
CC(C)CC=C[Al](CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


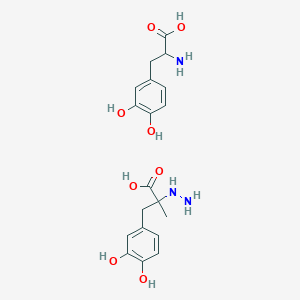
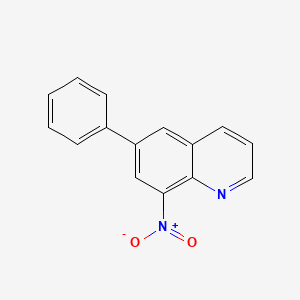

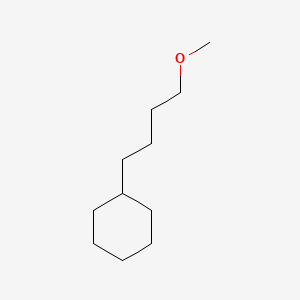
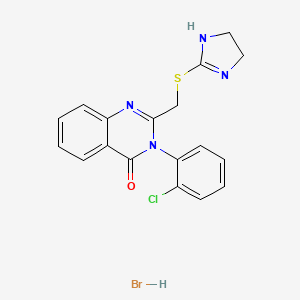

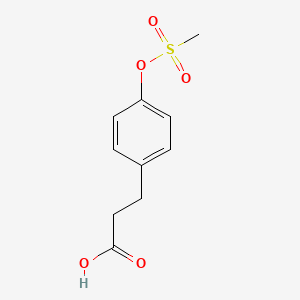
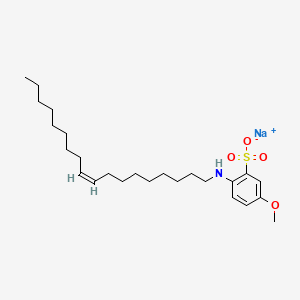
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
![2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
